molecular formula C16H10ClNO B1433514 4-(4-Chlorobenzoyl)quinoline CAS No. 169957-23-7

4-(4-Chlorobenzoyl)quinoline

Cat. No.: B1433514
CAS No.: 169957-23-7
M. Wt: 267.71 g/mol
InChI Key: DMFQBZZMCVQORO-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzoyl)quinoline is a chemical compound with the molecular formula C₁₆H₁₀ClNO . It belongs to the quinoline family and exhibits interesting biological properties. This compound has been synthesized and characterized through various analytical techniques, including NMR, IR, UV–Vis spectroscopy, MS spectrometry, differential scanning calorimetry (DSC), thermogravimetry (TG), and crystallographic studies .


Synthesis Analysis

The synthesis of this compound involves an O-acylation reaction between 8-hydroxyquinoline and 4-chlorobenzoyl chloride , mediated by triethylamine in acetonitrile. The reaction occurs at 80°C for 20 minutes in a Monowave 50 reactor. This protocol stands out due to its short reaction time, operational simplicity, and clean reaction profile .


Molecular Structure Analysis

X-ray diffraction analyses reveal that the crystal structure of this compound is characterized by various interactions, including C-H···N, C-H···O, Cl···π, and π···π interactions . In the solid state, the molecular conformation exhibits an orthogonal orientation between aromatic rings . Dispersion forces play a significant role in building the crystal, consistent with the few short hydrogen interactions detected. Electrostatic potential maps suggest the formation of σ-holes over the Cl atoms .


Physical And Chemical Properties Analysis

  • Molecular Weight : 267.71 g/mol

Scientific Research Applications

Green Chemistry Approaches

The quinoline core, including derivatives such as 4-(4-Chlorobenzoyl)quinoline, is recognized for its broad range of biological activities, including anticancer, antimalarial, antimicrobial, antifungal, antitubercular, and antileishmanial properties. The conventional synthesis methods of quinoline derivatives often require harsh conditions and the use of hazardous chemicals. However, recent advancements focus on green chemistry approaches to synthesize these compounds. These methods aim to reduce or eliminate the use of toxic chemicals, solvents, and catalysts, making the process more environmentally friendly and safer for human health. This shift towards greener methodologies is not only beneficial for the environment but also opens new dimensions in the application of quinoline scaffolds in medicinal chemistry (Nainwal et al., 2019).

Anticorrosive Properties

Quinoline derivatives, including those with this compound, are widely utilized as anticorrosive materials. They are particularly effective against metallic corrosion due to their high electron density, which allows them to adsorb on metal surfaces and form stable chelating complexes. This property is enhanced by polar substituents like hydroxyl, methoxy, amino, and nitro groups. The review by Verma et al. presents an overview of recent reports on quinoline-based compounds as corrosion inhibitors, highlighting their significance in protecting metals from corrosion (Verma, Quraishi, & Ebenso, 2020).

Biological Activities

Quinoline and quinazoline alkaloids have been the focus of research due to their significant bioactivities. These compounds, isolated from natural sources or synthesized, have shown a wide range of biological effects, including antitumor, antimalarial, antibacterial, antifungal, and anti-inflammatory activities. Their discovery has spurred ongoing research into the development of new therapeutic agents based on these alkaloids. This extensive review provides insights into the bioactive compounds from these classes and highlights their potential in drug development (Shang et al., 2018).

Properties

IUPAC Name

(4-chlorophenyl)-quinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO/c17-12-7-5-11(6-8-12)16(19)14-9-10-18-15-4-2-1-3-13(14)15/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFQBZZMCVQORO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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